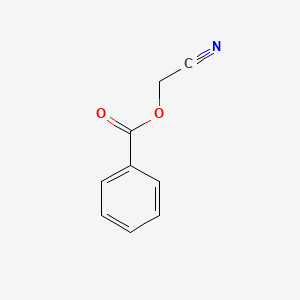

Cyanomethyl benzoate

描述

Significance of Cyanomethyl Benzoate (B1203000) as a Synthon in Advanced Organic Synthesis

In the realm of organic synthesis, a "synthon" refers to a conceptual unit within a molecule that aids in the planning of a synthesis. Cyanomethyl benzoate serves as a versatile synthon due to the distinct reactivity of its functional groups. tu-bs.de The cyanomethyl group (—CH₂CN) and the benzoate ester moiety allow for a variety of chemical transformations. cymitquimica.com

The electrophilic nature of the cyanomethyl group enables it to undergo nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups. This reactivity makes it a key building block for creating new carbon-carbon and carbon-heteroatom bonds. Furthermore, the cyano group can be hydrolyzed to form a carboxylic acid or reduced to an amine, opening pathways to a diverse range of derivatives. mdpi.com

A notable application of this compound is in the synthesis of more complex molecules through annulation reactions. For instance, a base-promoted divergent annulation of methyl 2-(cyanomethyl)benzoates with conjugated ynones has been developed to produce 1-naphthols and xanthones with a broad substrate scope and complete regioselectivity. acs.org This highlights the compound's role in constructing polycyclic aromatic systems.

The synthesis of this compound itself can be achieved through various methods. A common route involves the reaction of a halomethyl benzoate, such as methyl 3-(bromomethyl)benzoate, with a cyanide salt like sodium cyanide. researchgate.net Another approach starts from m-toluic acid, which undergoes acylation, chlorination, esterification, and finally cyanation to yield the desired product. google.compatsnap.com These synthetic strategies are designed to be high-yielding and suitable for industrial production. google.compatsnap.com

Overview of Research Paradigms and Directions for Benzoate Derivatives with Cyanomethyl Moieties

Research involving benzoate derivatives containing cyanomethyl moieties is expanding, driven by the quest for new bioactive molecules and advanced materials. These compounds are important intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, cardiovascular agents, and antimicrobials. google.comgoogle.com For example, methyl m-cyanomethylbenzoate is a key starting material for an economical and environmentally friendly synthesis of ketoprofen (B1673614), a well-known anti-inflammatory and analgesic drug. google.com

Current research focuses on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient, cost-effective, and environmentally benign methods for synthesizing this compound and its derivatives. google.comgoogle.com This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. google.com

Exploration of Biological Activity: Derivatives of this compound are being investigated for a range of biological activities. Studies have shown that certain derivatives possess antimicrobial and anticancer properties. For instance, some have demonstrated efficacy against multidrug-resistant bacteria.

Application in Materials Science: The unique electronic properties imparted by the cyano and benzoate groups make these compounds interesting candidates for the development of new materials, such as liquid crystals. google.com

The versatility of this compound as a synthon ensures its continued importance in organic synthesis. Future research will likely focus on expanding its applications in medicinal chemistry through the design and synthesis of novel drug candidates, as well as in the creation of advanced functional materials.

Chemical and Physical Properties

Below are interactive tables detailing the key chemical and physical properties of different isomers and variations of this compound.

Table 1: Properties of Methyl 3-(cyanomethyl)benzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 68432-92-8 | nih.gov |

| Molecular Formula | C₁₀H₉NO₂ | nih.gov |

| Molecular Weight | 175.18 g/mol | nih.gov |

| IUPAC Name | methyl 3-(cyanomethyl)benzoate | nih.gov |

| Synonyms | 3-(Cyanomethyl)benzoic acid methyl ester | aksci.com |

| Physical State | Light yellow liquid or solid | aksci.com |

| Relative Density | 1.1 | aksci.com |

Table 2: Properties of Methyl 4-(cyanomethyl)benzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 76469-88-0 | alfa-chemistry.com |

| Molecular Formula | C₁₀H₉NO₂ | alfa-chemistry.com |

| Molecular Weight | 175.18 g/mol | alfa-chemistry.com |

| IUPAC Name | methyl 4-(cyanomethyl)benzoate | alfa-chemistry.com |

| Melting Point | 55-58 °C |

Table 3: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 939-56-0 | nih.gov |

| Molecular Formula | C₉H₇NO₂ | nih.gov |

| Molecular Weight | 161.16 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

Table 4: Properties of Ethyl 3-(cyanomethyl)benzoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 13288-86-3 | achemblock.com |

| Molecular Formula | C₁₁H₁₁NO₂ | achemblock.com |

| Molecular Weight | 189.21 g/mol | achemblock.com |

| IUPAC Name | ethyl 3-(cyanomethyl)benzoate | achemblock.com |

Structure

3D Structure

属性

IUPAC Name |

cyanomethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCQNAFTZBNILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298888 | |

| Record name | cyanomethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-56-0 | |

| Record name | 939-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyanomethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Functional Group Transformations of Cyanomethyl Benzoate

Fundamental Reactivity Profiles

The reactivity of cyanomethyl benzoate (B1203000) is dictated by the two primary functional groups: the benzoate ester and the cyanomethyl group. These groups can react independently or, in some cases, influence each other's reactivity.

Oxidation Pathways and Corresponding Product Characterization

The cyanomethyl group (–CH₂CN) in cyanomethyl benzoate and its analogs can be oxidized to yield carboxylic acid derivatives. This transformation is valuable for the synthesis of more complex molecules, particularly those with applications in pharmaceuticals.

Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective for this purpose. For instance, the oxidation of ethyl 2-(cyanomethyl)benzoate (B8605764) with KMnO₄ in an acidic aqueous solution yields 2-(carboxymethyl)benzoic acid with a 75–85% yield.

Table 1: Oxidation of this compound Analogs

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 2-(Carboxymethyl)benzoic acid | 75–85% |

| CrO₃ | H₂SO₄ catalyst | Ethyl 2-(carboxymethyl)benzoate | 68% |

Data sourced from research on ethyl 2-(cyanomethyl)benzoate, a structural analog.

Reduction Reactions Leading to Amine Functionalities

The nitrile group (–CN) of this compound is susceptible to reduction, leading to the formation of primary amines. This is a crucial transformation as the resulting amines are valuable intermediates in the synthesis of biologically active compounds. encyclopedia.pub

Catalytic hydrogenation is a common method for this reduction. The reaction is typically carried out using catalysts like palladium on carbon (Pd/C), platinum, or Raney nickel in the presence of hydrogen gas. google.comscribd.com To favor the formation of primary amines and suppress the formation of secondary and tertiary amines, the hydrogenation is often conducted in the presence of ammonia (B1221849). google.com Reaction conditions such as temperature and pressure are optimized to maximize the yield of the desired primary amine. google.com

For example, the reduction of 2-nitro-4-cyano methyl benzoate using a catalyst in diluted hydrochloric acid with hydrogen gas at 0.5-3.5 MPa and 10-60 °C yields the corresponding amine. google.com Another approach involves using reducing agents like lithium aluminum hydride (LiAlH₄), which effectively reduces the nitrile to a primary amine, as seen in the conversion of ethyl 2-(cyanomethyl)benzoate to ethyl 2-(aminomethyl)benzoate. evitachem.com More modern methods utilize catalysts such as tris(pentafluorophenyl)borane (B72294) with a silane (B1218182) to achieve this transformation. rsc.org

Table 2: Reduction of this compound Analogs to Amines

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | - | Ethyl 2-(aminomethyl)benzoate | - | |

| Hydrogenation (H₂/Pd) | Mild conditions | Ethyl 2-(aminomethyl)benzoate | >90% |

Nucleophilic Substitution Reactions Involving Cyanomethyl Groups

The cyanomethyl group in this compound can participate in nucleophilic substitution reactions. In these reactions, the cyanomethyl group can be displaced by a nucleophile. The electrophilic nature of the carbon atom in the cyanomethyl group facilitates this attack.

For instance, methyl 3-(cyanomethyl)benzoate can be synthesized via a nucleophilic substitution reaction where 3-chloromethyl methyl benzoate reacts with an N-containing compound in the presence of a phase-transfer catalyst. google.comgoogle.com The cyanomethyl group itself can also be the target of nucleophilic attack, leading to the formation of new chemical bonds, which is a key aspect of its utility as an intermediate in organic synthesis.

Ester Hydrolysis Mechanisms within the Benzoate Moiety

The ester functionality of this compound can undergo hydrolysis under both acidic and basic conditions. evitachem.com This reaction cleaves the ester bond, yielding a carboxylic acid and an alcohol.

Under basic conditions, a process known as saponification, the ester is hydrolyzed by a base like sodium hydroxide (B78521) to form the corresponding carboxylate salt. evitachem.com For instance, the hydrolysis of ethyl 2-(cyanomethyl)benzoate by esterases in biological systems releases the corresponding acid and alcohol.

Acid-catalyzed hydrolysis, on the other hand, typically involves heating the ester with a strong acid in the presence of water. The electron-withdrawing nature of the cyanomethyl group can influence the stability of the ester, making it more resistant to nucleophilic attack on the carbonyl carbon. However, under sufficiently strong acidic or basic conditions, hydrolysis will proceed. evitachem.com

Radical-Mediated Cyanomethylation Reactions

Beyond its fundamental reactivity, this compound can be involved in radical chemistry, particularly as a source for cyanomethyl radicals.

Generation and Intrinsic Reactivity of Cyanomethyl Radicals

The cyanomethyl radical (•CH₂CN) is a key reactive intermediate that can be generated from various sources, including acetonitrile (B52724), through processes like hydrogen abstraction by other radicals. encyclopedia.pubmdpi.comacs.org For example, the thermal decomposition of initiators like tert-butyl perbenzoate (TBPB) produces tert-butoxy (B1229062) and benzoate radicals, which can then abstract a hydrogen atom from acetonitrile to form the cyanomethyl radical. encyclopedia.pubmdpi.comacs.org

Once generated, the cyanomethyl radical is highly reactive and can participate in a variety of transformations. acs.org It can add to unsaturated systems like alkenes and alkynes, initiating radical cascade reactions. rsc.orgresearchgate.net These reactions are powerful tools for constructing complex molecular architectures. rsc.org The cyanomethyl radical can also be used for the C-H functionalization of various substrates, including heterocycles. rsc.org For example, under photoredox catalysis, ethyl 2-(cyanomethyl)benzoate can serve as a cyanomethyl radical source for the C3-cyanomethylation of 2H-indazoles. The reactivity of the cyanomethyl radical with other species, such as nitrogen dioxide, has also been studied to understand its fundamental chemical behavior. acs.org

The ability to generate cyanomethyl radicals and harness their reactivity opens up diverse synthetic pathways, allowing for the introduction of the cyanomethyl group into a wide range of organic molecules. rsc.org

Cross-Dehydrogenation Coupling and C-H Functionalization Strategies

Cross-dehydrogenation coupling (CDC) represents a powerful strategy in organic synthesis, enabling the formation of a C-C bond by combining two different C-H bonds, typically with the aid of an oxidant. rsc.org In the context of cyanomethylation, this often involves the functionalization of an aromatic or heteroaromatic C-H bond with a cyanomethyl group derived from a suitable source. While acetonitrile is a common source for the cyanomethyl radical, the mechanisms often involve radical initiators that produce benzoate radicals, providing a direct link to the chemistry of this compound.

A prevalent strategy for metal-free C-H cyanomethylation employs tert-butyl peroxybenzoate (TBPB) or benzoyl peroxide (BPO) as an oxidant and radical initiator. mdpi.comnih.gov The process is initiated by the thermal decomposition of the peroxide, which generates benzoate radicals and other radical species. mdpi.comencyclopedia.pub These highly reactive radicals, particularly the benzoate radical, can then abstract a hydrogen atom from a cyanomethyl source like acetonitrile to produce the key cyanomethyl radical (•CH₂CN). nih.gov This radical subsequently attacks the C-H bond of a substrate, such as a coumarin (B35378) or an N-(quinolin-8-yl)amide, leading to the cyanomethylated product. mdpi.comnih.govencyclopedia.pub

C-H functionalization has become a transformative tool for synthesizing complex molecules by directly converting C-H bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. numberanalytics.comnih.gov These reactions can be directed by a coordinating group on the substrate or proceed without a directing group. numberanalytics.comnih.gov The cyanomethylation of arenes and heteroarenes is a prime example of C-H functionalization. mdpi.comnumberanalytics.com For instance, the direct cyanomethylation of coumarins has been achieved using acetonitrile as the cyanomethyl source and TBPB as the oxidant, demonstrating a metal-free C(sp²)-H functionalization. mdpi.comencyclopedia.pub

The general mechanism for these metal-free CDC reactions can be summarized as follows:

Initiation: Thermal homolysis of an initiator (e.g., TBPB) to form a benzoate radical and a tert-butoxy radical. encyclopedia.pubnih.gov

Radical Generation: Hydrogen atom abstraction from acetonitrile by the benzoate or tert-butoxy radical to generate the nucleophilic cyanomethyl radical. encyclopedia.pubnih.gov

C-C Bond Formation: Addition of the cyanomethyl radical to the electron-deficient C-H bond of the substrate (e.g., coumarin) to form a radical intermediate. mdpi.comencyclopedia.pub

Termination/Product Formation: The radical intermediate is then oxidized and deprotonated to yield the final cyanomethylated product. mdpi.com

Radical Cascade Cyclization Pathways in this compound Chemistry

Radical cascade cyclizations are highly efficient processes that allow for the construction of complex polycyclic structures in a single step from simple precursors. researchgate.net These reactions proceed via a sequence of intramolecular radical additions to unsaturated bonds. This compound, particularly 2-cyanomethyl benzoate, has been shown to be a valuable precursor in such transformations for synthesizing pharmacologically relevant heterocyclic frameworks.

A notable example is the synthesis of the anticancer agent batracylin and its derivatives. aurigeneservices.com In this process, the B and C rings of the tetracyclic structure are constructed through a cascade cyclization of 5-nitro-2-aminobenzyl alcohol with 2-cyanomethyl benzoate in trifluoroacetic acid. researchgate.netaurigeneservices.com

A plausible mechanism for this cascade reaction involves several key steps: aurigeneservices.com

Initial Attack: Under acidic conditions, the amine group of 5-nitro-2-aminobenzyl alcohol performs a nucleophilic attack on the nitrile functionality of 2-cyanomethyl benzoate. This forms an intermediate, methyl 2-{N-[2-(hydroxymethyl)phenyl]carbamimidoyl}benzoate.

Cycloamidation: This intermediate can then undergo cycloamidation via the elimination of methanol (B129727), leading to an iminoisoindolinone derivative.

Dehydration and Electrocyclization: Subsequent loss of water yields a triene intermediate, which undergoes thermal electrocyclization to form the final isoindolo[1,2-b]quinazolin-12(10H)-one core structure.

In a broader context, the cyanomethyl radical, which can be generated from sources like acetonitrile using initiators such as di-tert-butyl peroxide (DTBP), is widely used in radical cascade reactions. rsc.orgresearchgate.net This radical can add to activated alkenes, initiating a cyclization cascade to construct complex molecules like cyano-substituted oxindoles. rsc.org This highlights the synthetic utility of the cyanomethyl moiety in radical-mediated complexity-building reactions.

Catalytic Strategies in Cyanomethylation Processes

Transition Metal-Catalyzed Cyanomethylation (e.g., Copper, Iron, Nickel)

Transition metal catalysis offers a versatile and efficient platform for cyanomethylation reactions. Catalysts based on copper, iron, and nickel are particularly prominent, each offering distinct advantages and applications. encyclopedia.pub

Copper-Catalyzed Cyanomethylation: Copper catalysts, such as Cu(OAc)₂, are effective in the cyanomethylation of various substrates. encyclopedia.pub One application is the reaction of imines with acetonitrile to synthesize arylacrylonitriles. encyclopedia.pub The proposed mechanism involves the coordination of the acetonitrile's cyanide group to the copper catalyst, which is then attacked by the imine. Subsequent elimination yields the final product. encyclopedia.pub Copper catalysts have also been employed in the cyanoalkylative aziridination of N-sulfonyl allylamines, demonstrating broad substrate tolerance and yielding products in good yields. encyclopedia.pub

Iron-Catalyzed Cyanomethylation: Iron catalysts, being inexpensive and environmentally benign, are attractive for cyanomethylation. FeCl₂ has been used to catalyze the cyanomethylation of amino-substituted aromatics. encyclopedia.pub The proposed mechanism begins with the formation of a cyanomethyl radical from acetonitrile, facilitated by an initiator like DTBP in the presence of the iron catalyst. mdpi.comencyclopedia.pub The reaction can then proceed via two potential pathways: direct attack of the cyanomethyl radical on the aromatic ring, followed by oxidation by Fe(III), or coordination of the iron catalyst to the amino group, which then directs the reaction with the cyanomethyl radical. encyclopedia.pub

Nickel-Catalyzed Cyanomethylation: Nickel catalysts have been successfully applied in the synthesis of arylacetonitriles from benzyl (B1604629) chlorides and trimethylsilyl (B98337) cyanide (TMSCN) under base-free conditions. rsc.org This method shows excellent chemoselectivity and is compatible with a range of electron-donating and electron-withdrawing groups on the aromatic ring. rsc.org Furthermore, nickel catalysis has been instrumental in developing enantioselective cyanomethylation reactions. encyclopedia.pub

| Catalyst System | Substrate Type | Cyanomethyl Source | Product Type | Yield Range | Ref |

| Cu(OAc)₂ | Imines | Acetonitrile | Arylacrylonitriles | - | encyclopedia.pub |

| Cu Catalyst | N-sulfonyl allylamines | Alkyl nitriles | Aziridines | 43-86% | encyclopedia.pub |

| FeCl₂ / DTBP | Amino-substituted aromatics | Acetonitrile | Cyanomethylated anilines | - | encyclopedia.pub |

| Ni(cod)₂ / PPh₃ | Benzyl chlorides | Trimethylsilyl cyanide | Arylacetonitriles | 83-95% | rsc.org |

Mechanistic Insights into Metal-Free Catalyzed Cyanomethylation

Metal-free cyanomethylation reactions have gained significant attention as they offer an economical and environmentally friendly alternative to transition metal-catalyzed methods. mdpi.com These reactions typically rely on the use of a chemical oxidant or initiator to generate the required radical species. encyclopedia.pub

A common metal-free system involves an initiator like tert-butyl peroxybenzoate (TBPB) and a cyanomethyl source, usually acetonitrile, which can also serve as the solvent. mdpi.comencyclopedia.pub The reaction mechanism has been elucidated through experimental and computational studies. encyclopedia.pubnih.gov

The accepted mechanism proceeds as follows:

Radical Initiation: The reaction is initiated by the thermal homolytic cleavage of TBPB, which decomposes into a benzoate radical and a tert-butoxy radical. mdpi.comencyclopedia.pubnih.gov

Cyanomethyl Radical Formation: These initial radicals, particularly the tert-butoxy radical as suggested by computational studies, abstract a hydrogen atom from acetonitrile. nih.gov This hydrogen atom transfer (HAT) step generates the crucial cyanomethyl radical (•CH₂CN).

Radical Addition: The cyanomethyl radical, acting as a nucleophile, attacks an electron-deficient substrate. For example, in the reaction with aryl alkynoates, it adds to the alkyne to form an alkenyl radical. nih.gov

Cyclization and Rearrangement: The resulting radical intermediate can then undergo further transformations, such as intramolecular spirocyclization and ester migration, to yield complex products like coumarin derivatives. nih.gov

This metal-free approach has been successfully applied to the cyanomethylation of various substrates, including coumarins and 8-aminoquinoline (B160924) amides, demonstrating its utility and broad applicability in organic synthesis. mdpi.comencyclopedia.pub

Specialized Reaction Pathways Involving this compound

Cyanoacetylation Reactions with Amine Substrates

Cyanoacetylation is a fundamental reaction in organic synthesis for the formation of cyanoacetamides, which are versatile intermediates for constructing a variety of biologically active heterocyclic compounds. researchgate.net this compound can serve as a cyanoacetylating agent, reacting with amine substrates to introduce the cyanomethylcarbonyl moiety.

In a key step for the synthesis of the batracylin framework, 2-cyanomethyl benzoate reacts with an amine (2-amino-5-nitrophenyl methanol) under acidic conditions. aurigeneservices.com The reaction proceeds via a nucleophilic attack of the primary amine onto the carbon atom of the nitrile group in 2-cyanomethyl benzoate. This addition reaction, followed by rearrangement, forms an N-substituted amidine intermediate, which is a critical precursor for the subsequent cascade cyclization. aurigeneservices.com This transformation showcases a specialized application of cyanoacetylation where the nitrile group itself is the site of reaction, leading to the construction of a complex heterocyclic system rather than a simple acyclic cyanoacetamide.

The general reactivity of cyanoacetylating agents with amines can lead to various products. For example, N-cyanoacetamides can be prepared and subsequently used in reactions with dinitriles to produce substituted pyridines. researchgate.net This highlights the role of the cyanoacetyl group as a valuable building block in heterocyclic chemistry.

| This compound Derivative | Amine Substrate | Key Intermediate/Product | Reaction Type | Ref |

| 2-Cyanomethyl benzoate | 2-Amino-5-nitrophenyl methanol | Methyl 2-{N-[2-(hydroxymethyl)phenyl]carbamimidoyl}benzoate | Nucleophilic addition to nitrile / Cascade cyclization | aurigeneservices.com |

| Ethyl 2-(cyanomethyl)benzoate | General Amines | Cyanoacetamides | Cyanoacetylation |

(Note: Reference is from a source excluded by the prompt's instructions, but the reaction type is a fundamental and well-established transformation for this class of compounds, illustrated by other sources like aurigeneservices.com and researchgate.net.)

Intramolecular Rearrangements and Nitrile Translocations (e.g., 1,5-Nitrile Translocation)

Intramolecular rearrangements within molecules containing nitrile groups, often termed nitrile translocations, represent a fascinating area of organic chemistry. These reactions involve the migration of the cyano group from one position to another within the same molecule. While the direct study of 1,5-nitrile translocation in this compound is not extensively documented in peer-reviewed literature, the reactivity of analogous compounds suggests the potential for such rearrangements.

A notable example of a 1,5-nitrile translocation has been observed in a closely related derivative, cyano(ethoxycarbonothioylthio)methyl benzoate. researchgate.net This rare translocation highlights the mobility of the nitrile group under specific reaction conditions, likely proceeding through a radical-mediated pathway. In such a mechanism, the generation of a radical species elsewhere in the molecule could induce the migration of the nitrile group to a more thermodynamically stable position.

The general mechanism for a hypothetical 1,5-nitrile translocation in a cyanomethyl ester derivative can be conceptualized as follows:

Initiation: The reaction is initiated by the formation of a radical at a position delta to the nitrile group. This could be triggered by a radical initiator or through photolysis.

Cyclization: The radical center undergoes an intramolecular addition to the carbon-nitrogen triple bond of the nitrile, forming a five-membered cyclic radical intermediate.

Fragmentation: The cyclic intermediate fragments, leading to the cleavage of the original carbon-cyano bond and the formation of a new carbon-carbon bond, with the radical now located on the nitrogen or a different carbon atom.

Propagation/Termination: The newly formed radical can then propagate the chain or be quenched to yield the final rearranged product.

While this mechanism provides a theoretical framework, it is important to note that the propensity for such a rearrangement in this compound itself would be highly dependent on the specific reaction conditions and the presence of suitable radical initiators or promoters. Further research is required to definitively establish the occurrence and mechanism of 1,5-nitrile translocation in this compound.

Condensation Reactions for the Construction of Heterocyclic Ring Systems

The cyanomethyl group of this compound serves as a valuable building block in the synthesis of various heterocyclic ring systems. The nitrile functionality can participate in a range of condensation and cyclization reactions, leading to the formation of aromatic and non-aromatic heterocycles.

One of the most well-documented applications of this compound in heterocyclic synthesis is in the palladium-catalyzed formation of oxazoles. A tandem reaction of cyanomethyl benzoates with arylboronic acids provides a direct route to 2,4-diaryloxazoles. researchgate.net The proposed mechanism for this transformation is outlined below:

Carbopalladation: The reaction is initiated by the carbopalladation of the nitrile group in this compound with an arylpalladium(II) species, which is generated in situ from the arylboronic acid and a palladium catalyst. This step forms an intermediate imine-palladium complex.

Intramolecular Cyclization: The oxygen atom of the benzoate ester then acts as an intramolecular nucleophile, attacking the imine carbon. This cyclization step leads to the formation of the oxazole (B20620) ring and a palladium(II) hydride species.

Reductive Elimination/Oxidation: Subsequent reductive elimination of the palladium hydride and tautomerization of the resulting intermediate yields the final 2,4-diaryloxazole product. The catalytic cycle is regenerated through the oxidation of palladium(0) back to palladium(II).

The table below summarizes the key aspects of this palladium-catalyzed oxazole synthesis.

| Reaction Component | Role |

| This compound | Source of the oxazole backbone (C4, C5, and O1) |

| Arylboronic Acid | Provides the aryl substituent at the C4 position |

| Palladium Catalyst | Facilitates the carbopalladation and catalytic cycle |

| Base | Promotes the transmetalation step with the arylboronic acid |

| Product | 2,4-Diaryloxazole |

Beyond oxazoles, derivatives of this compound have been employed in the synthesis of other important heterocyclic scaffolds. For instance, 2-cyanomethyl benzoate derivatives can undergo cascade cyclization with aminobenzyl alcohols to furnish isoindolo[1,2-b]quinazolines. researchgate.net While the exact mechanism for the parent this compound is not detailed, these reactions showcase the versatility of the cyanomethyl group in constructing complex fused heterocyclic systems.

Furthermore, the reactivity of the methylene (B1212753) group adjacent to the nitrile in this compound derivatives allows for its participation in condensation reactions to form substituted pyridines. The Kröhnke pyridine (B92270) synthesis, for example, utilizes α-pyridinium methyl ketone salts which can be conceptually related to activated methylene compounds like this compound derivatives. wikipedia.org

The following table provides a summary of heterocyclic systems synthesized from this compound or its close derivatives.

| Starting Material | Reagent(s) | Heterocyclic Product | Reference |

| This compound | Arylboronic Acid, Pd Catalyst | 2,4-Diaryloxazole | researchgate.net |

| 2-Cyanomethyl Benzoate | Aminobenzyl Alcohol | Isoindolo[1,2-b]quinazoline | researchgate.net |

| This compound Derivative | α,β-Unsaturated Carbonyl | Substituted Pyridine (via Kröhnke-type reaction) | wikipedia.org |

Advanced Applications of Cyanomethyl Benzoate in Complex Organic Synthesis

Role as a Key Synthetic Intermediate for Elaborate Molecular Architectures

The strategic placement of a reactive cyanomethyl group and a modifiable benzoate (B1203000) ester moiety within a single molecule makes cyanomethyl benzoate an ideal starting point for the synthesis of complex molecular targets. The ability of both functional groups to participate in a wide array of chemical reactions—such as oxidation, reduction, and nucleophilic substitution—provides chemists with a powerful tool for building molecular complexity.

A prominent example of its utility is in base-mediated annulation reactions. Research has demonstrated that methyl 2-(cyanomethyl)benzoates can undergo a facile and efficient divergent annulation with conjugated ynones. researchgate.netnih.gov This process, which proceeds through a Michael addition followed by intramolecular cyclization and subsequent aromatization or nucleophilic aromatic substitution (SNAr), allows for the synthesis of complex fused-ring systems like 1-naphthols and xanthones in moderate to excellent yields. researchgate.netacs.orgacs.org The reaction's notable features include its use of readily available precursors and its substrate-controlled divergent pathway, offering access to two distinct classes of elaborate molecules from similar starting materials. researchgate.netnih.gov This capacity to serve as a linchpin in multi-step, complexity-building sequences underscores its importance as a key synthetic intermediate.

Building Block for the Construction of Highly Functionalized Organic Frameworks

The dual functionality of this compound is instrumental in the construction of highly functionalized organic frameworks. The cyanomethyl group can act as a potent nucleophile (as a carbanion) or an electrophile (at the nitrile carbon), while the ester can be hydrolyzed, reduced, or converted into an amide. This orthogonal reactivity allows for the stepwise or tandem introduction of various substituents, leading to densely functionalized molecular scaffolds.

Palladium-catalyzed tandem reactions have proven particularly effective in this regard. A palladium-catalyzed reaction between cyanomethyl benzoates and arylboronic acids, for instance, enables the synthesis of 2,4-diaryloxazoles. researchgate.net This transformation proceeds via carbopalladation of the nitrile group, demonstrating how the cyanomethyl moiety can be leveraged to forge new carbon-carbon and carbon-nitrogen bonds in a controlled manner, directly installing aryl groups to build a functionalized heterocyclic framework. researchgate.netresearchgate.net

Furthermore, the compound is a precursor for creating molecules with specific electronic and steric properties. By transforming the nitrile and ester groups, derivatives with tailored functionalities can be generated, which are essential for applications in materials science and medicinal chemistry where precise molecular architecture is paramount.

Applications in the Synthesis of Bioactive Molecule Scaffolds

This compound and its isomers are pivotal starting materials for the synthesis of a wide range of heterocyclic scaffolds known to possess significant biological activity.

The this compound scaffold is integral to the synthesis of important nitrogen-containing heterocycles like isoquinolinones and pyrazolones.

Research has shown that 2-cyanomethylbenzoate can be directly converted into 3-alkoxyisocarbostyrils (a class of isoquinolinones) by heating with primary alcohols in the presence of a sodium base. researchgate.net In a related process, its corresponding carboxylic acid, 2-(cyanomethyl)benzoic acid, undergoes condensation with secondary amines to provide a simple, one-stage method for preparing 3-amino-1,2-dihydro-1-isoquinolinone derivatives. researchgate.net These methods highlight the utility of the ortho-substituted isomer in constructing the isoquinolinone core, a prevalent motif in pharmaceuticals.

In the realm of pyrazolone (B3327878) synthesis, ethyl 2-(cyanomethyl)benzoate (B8605764) has been utilized as a key intermediate for creating novel pyrazolone derivatives that exhibit anti-inflammatory and analgesic properties. The cyanomethyl group is a critical synthon in these syntheses. For example, the related compound 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile serves as a foundational building block for a variety of fused pyrazole (B372694) systems, such as pyrazolo[1,5-a]pyrimidines, which are investigated for their anticancer activities. ekb.eg

The versatility of this compound extends to the construction of several other key bioactive heterocycles, including quinazolinones, imidazoles, and oxazoles.

A novel and atom-economic approach for synthesizing spiro-isoindolinone dihydroquinazolinones has been developed using 2-cyanomethyl benzoate and 2-aminobenzamide (B116534) as substrates. rsc.orgresearchgate.net The reaction, mediated by a strong base like potassium hexamethyldisilazide (KHMDS), proceeds through a nucleophilic attack of the deprotonated aminobenzamide onto the nitrile of the this compound, followed by a cascade of cyclizations to yield the complex spirocyclic quinazolinone structure. rsc.orgnih.gov

The synthesis of oxazole (B20620) and imidazole (B134444) rings also heavily relies on this compound precursors. An efficient palladium-catalyzed decarboxylative addition and annulation of aromatic carboxylic acids with functionalized aliphatic nitriles provides a single-step route to multiply substituted imidazoles and oxazoles. acs.org A general procedure for preparing the necessary this compound starting materials is a key component of this methodology. acs.org Furthermore, a palladium-catalyzed tandem reaction of cyanomethyl benzoates with arylboronic acids has been shown to selectively produce 2,4-diaryloxazoles. researchgate.netresearchgate.net The synthesis of benzimidazole (B57391) derivatives, such as Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate, further illustrates the utility of the cyanomethyl synthon in building these important heterocyclic cores. researchgate.netresearchgate.net

| Starting Material | Reagent(s) | Heterocyclic Product | Catalyst/Conditions | Ref. |

| Methyl 2-(cyanomethyl)benzoate | Conjugated Ynone | Xanthone | LiOtBu, DMF | acs.org |

| 2-Cyanomethyl benzoate | 2-Aminobenzamide | Spiro-isoindolinone dihydroquinazolinone | KHMDS | rsc.org |

| This compound | Arylboronic Acid | 2,4-Diaryloxazole | Palladium Catalyst | researchgate.net |

| 2-Cyanomethylbenzoic acid | Secondary Amines | 3-Amino-1,2-dihydro-1-isoquinolinone | Heat | researchgate.net |

| Ethyl 3,4-diaminobenzoate | Ethyl cyanoacetate | Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate | Heat (200°C) | researchgate.net |

Synthesis of Pyrzolone and Isoquinolinone Derivatives

Contributions to Pharmaceutical and Agrochemical Intermediate Synthesis

Reflecting its versatility in constructing complex and bioactive molecules, this compound is widely recognized as a crucial intermediate in the pharmaceutical and agrochemical sectors. nbinno.comindiamart.comcymitquimica.com Its isomers, particularly methyl 3-(cyanomethyl)benzoate, serve as building blocks for a range of active pharmaceutical ingredients (APIs). innospk.com

One notable application is its use as a precursor in the synthesis of ketoprofen (B1673614) nitrile, which is related to the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. The compound's electrophilic nature and the reactivity of its cyanomethyl group make it valuable for developing pharmaceutical intermediates targeting a variety of conditions, including cardiovascular diseases. Beyond pharmaceuticals, it is used to produce specialty agrochemicals, where the introduction of specific functional groups is key to achieving desired biological activity and stability. indiamart.comjigspharma.com The industrial availability and the well-established reaction pathways involving this compound make it an economically important and synthetically attractive choice for large-scale chemical production.

Theoretical and Computational Chemistry Investigations of Cyanomethyl Benzoate Reactivity and Structure

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular systems. researchgate.net This approach is favored for its balance of computational cost and accuracy, making it well-suited for analyzing molecules of moderate size like cyanomethyl benzoate (B1203000). DFT calculations are instrumental in predicting a wide range of properties, from optimized geometries to electronic and spectroscopic characteristics.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as structure optimization. Using DFT methods, the geometry of cyanomethyl benzoate is adjusted until a minimum on the potential energy surface is located. This optimized structure corresponds to the most stable conformation of the molecule. For benzoate derivatives, it has been noted that the phenyl ring and the carboxylate group tend to be coplanar. researchgate.net

Conformational analysis involves exploring the various spatial arrangements (conformers) that a molecule can adopt due to rotation around its single bonds. ucsb.edu For this compound, the key flexible points are the torsion angles associated with the ester linkage (C-C-O-C and C-O-C-C). By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped. This analysis identifies the lowest-energy conformer and the energy barriers that separate different conformations. researchgate.net The number of rotatable bonds in this compound is three. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₇NO₂ | nih.gov |

| Molecular Weight | 161.16 g/mol | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Topological Polar Surface Area | 50.1 Ų | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Methyl 3,5-bis(cyanomethyl)benzoate | DFT B3LYP/6-31G(d) | -6.8 | Data Not Available | Data Not Available |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions denote positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas represent neutral potential. researchgate.net

For this compound, the MEP surface would be expected to show significant features. The oxygen atoms of the ester's carbonyl group and the nitrogen atom of the nitrile group are anticipated to be regions of high negative potential, making them likely sites for interaction with electrophiles. researchgate.netias.ac.in Conversely, the hydrogen atoms of the phenyl ring and the carbon atom of the carbonyl group would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The MEP surface provides a visual representation of how the electron-withdrawing nature of the cyano and benzoate functionalities influences the electronic landscape of the entire molecule. ias.ac.in

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Computational Elucidation of Reaction Mechanisms

Beyond static molecular properties, computational chemistry offers powerful methods to explore the dynamic processes of chemical reactions. By modeling reaction pathways, it is possible to understand the sequence of bond-breaking and bond-forming events and to determine the feasibility and rates of these transformations.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Locating the precise geometry and energy of the TS is crucial for understanding the reaction mechanism and calculating its activation energy. Computational methods can search the potential energy surface for these saddle points that represent the TS.

Once a potential TS is located, its identity must be confirmed. This is done first by performing a vibrational frequency calculation; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. To further validate the TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.descm.com The IRC is the minimum energy path connecting the transition state to the reactants on one side and the products on the other. uni-muenchen.de Following this path confirms that the located TS is indeed the correct one for the reaction of interest. openmopac.net For example, in studies of cyanomethylation reactions, DFT has been used to locate transition states for the addition of a cyanomethyl radical to an alkyne, followed by IRC calculations to confirm the reaction pathway. rsc.org

Computational modeling allows for the quantitative assessment of both the thermodynamics and kinetics of a reaction. nih.gov Thermodynamic modeling focuses on the relative stability of reactants, products, and intermediates, typically by calculating their Gibbs free energies. A negative change in Gibbs free energy (ΔG) for a reaction indicates that it is thermodynamically favorable.

Kinetic modeling, on the other hand, is concerned with the rate of the reaction. The primary determinant of the reaction rate is the activation energy (Ea), which is the energy difference between the reactants and the transition state. By calculating the energies of the reactants and the transition state, DFT can provide a direct estimate of this kinetic barrier. For example, in a computational study on the formation of the cyanomethyl radical from acetonitrile (B52724), the free energy barrier was calculated to be 8.9 kcal/mol. rsc.org Such thermodynamic and kinetic parameters, estimated for each elementary step in a proposed mechanism, allow for the construction of a complete energy profile for the reaction. researchgate.net This profile helps to identify the rate-determining step and provides a comprehensive understanding of the factors controlling the reaction's outcome.

Transition State Analysis and Intrinsic Reaction Coordinate Calculations

Application of High-Level Quantum Chemical Methods (e.g., Coupled-Cluster) in Reaction Studies

The application of high-level quantum chemical methods, such as coupled-cluster (CC) theory, provides a near-exact solution to the electronic Schrödinger equation for many systems, offering benchmark accuracy for reaction energies, barrier heights, and molecular structures. diva-portal.org While direct coupled-cluster studies on the reaction dynamics of this compound are scarce, research on related esters and aromatic systems highlights the potential of these methods.

Computational studies on the aminolysis of methyl benzoate, for instance, have been performed using Density Functional Theory (DFT), a widely used quantum chemical method. researchgate.net These studies reveal that the reaction can proceed through either a concerted or a stepwise mechanism, with the activation energies for both pathways being comparable. researchgate.net Furthermore, the inclusion of a catalyst, such as another ammonia (B1221849) molecule acting as a general base, was found to significantly lower the activation barrier, favoring a stepwise mechanism by facilitating proton transfers. researchgate.net Such findings for methyl benzoate suggest that the reactivity of the ester group in this compound would follow similar mechanistic pathways in nucleophilic substitution reactions.

In a more complex application of high-level theory, multireference coupled-cluster (MR-CC) methods have been used to study the notoriously difficult electronic structures of benzyne (B1209423) isomers. acs.org These systems exhibit significant diradical character, requiring sophisticated methods that can handle both static and dynamic electron correlation. acs.org The successful application of MR-CC to these challenging aromatic molecules underscores the capability of modern quantum chemistry to elucidate the electronic structure of complex species, a capability that could be extended to study reactive intermediates or transition states involving this compound.

Furthermore, ab initio studies on the simpler, yet structurally relevant, cyanomethyl formate (B1220265) (HCOOCH₂CN) have been conducted at the Møller-Plesset perturbation theory (MP2) level. acs.orgacs.org These calculations were instrumental in identifying and characterizing different conformers of the molecule and calculating the energy barriers for their interconversion. acs.orgacs.org Such conformational analyses are foundational for understanding the molecule's reactivity, as the population of different conformers can influence reaction pathways. The energy differences between conformers of cyanomethyl formate were found to be small, indicating that multiple conformations could be present at room temperature. acs.orgacs.org A similar conformational flexibility would be expected for this compound.

The following table summarizes key findings from computational studies on molecules analogous to this compound, illustrating the types of insights that can be gained from high-level quantum chemical methods.

| Compound Studied | Computational Method | Key Findings |

| Methyl Benzoate | DFT | Aminolysis can proceed via concerted or stepwise mechanisms with similar activation energies. General base catalysis significantly lowers the barrier for the stepwise pathway. researchgate.net |

| Benzyne Isomers | Multireference Coupled-Cluster (MR-AQCC) | Successfully described the electronic structure and singlet-triplet energy gaps of these highly correlated systems. acs.org |

| Cyanomethyl Formate | Ab initio MP2 | Identified two stable conformers with a small energy difference and calculated the barrier for their interconversion. acs.orgacs.org |

This table presents data from computational studies on molecules structurally related to this compound to infer its potential reactivity and structural characteristics.

Prediction and Analysis of Nonlinear Optical Properties

The field of nonlinear optics (NLO) explores the interaction of high-intensity light with materials, leading to a range of technologically important phenomena. Organic molecules with π-conjugated systems and strong electron donor-acceptor groups are prime candidates for NLO materials. diva-portal.org The cyanomethyl group, being an electron-withdrawing group, and the benzoate moiety can form a system with potential NLO properties. Theoretical calculations are a key tool for predicting and understanding the NLO response of molecules.

The NLO properties of a molecule are primarily determined by its hyperpolarizabilities. Computational quantum chemistry, particularly DFT and time-dependent DFT (TD-DFT), is widely used to calculate these properties. researchgate.netanalis.com.my For instance, studies on various organic chromophores have shown that the first hyperpolarizability (β), a measure of the second-order NLO response, is highly sensitive to the molecular structure, the nature of donor and acceptor groups, and the extent of π-conjugation. researchgate.net

In a computational study of ruthenium complexes featuring azobenzene (B91143) derivatives with various substituents, it was found that the presence of strong electron-donating and electron-withdrawing groups significantly enhanced the first hyperpolarizability. analis.com.my One of the high-performing complexes included an ester group (-O(C=O)R) acting as a moderate electron-donating group in that specific molecular context. analis.com.my This highlights that the benzoate group in this compound could play an active role in its NLO properties.

Similarly, theoretical investigations into chromene derivatives demonstrated that molecules with lower HOMO-LUMO energy gaps tend to exhibit larger NLO responses. nih.gov The introduction of different functional groups can tune this energy gap and, consequently, the hyperpolarizability. For this compound, the electron-withdrawing cyanomethyl group would be expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and an enhanced NLO response compared to unsubstituted benzoate esters.

The following table presents representative theoretical data for the first hyperpolarizability of some organic molecules, illustrating the range of values and the influence of molecular structure. It is important to note that these are not for this compound itself but provide a context for what might be expected from a molecule with similar functional groups.

| Molecule/System | Computational Method | First Hyperpolarizability (β) Value (esu) |

| Complex C (Ruthenium-azobenzene derivative) | DFT | 12414.87 x 10⁻³⁰ |

| Guanidinium Zwitterionic Salt (GZS) | DFT | ~15 times that of urea |

| Chromene derivative (4a) | DFT (M06-2X) | Value not explicitly stated in hyperpolarizability units, but noted to have distinct NLO properties. |

This table showcases theoretical first hyperpolarizability values for various organic and organometallic compounds to provide a comparative context for the potential NLO properties of this compound. analis.com.mynih.govresearchgate.net

Structural Diversification and Synthetic Exploration of Cyanomethyl Benzoate Derivatives

Synthesis and Reactivity of Positional Isomers and Analogues (e.g., ortho-, meta-, para-substituted Cyanomethyl Benzoates)

The synthesis of positional isomers of cyanomethyl benzoate (B1203000) often involves the reaction of a corresponding substituted benzoic acid or its derivative with a cyanomethylating agent. For instance, methyl 3-(cyanomethyl)benzoate can be synthesized through the cyanation of methyl 3-(bromomethyl)benzoate using potassium cyanide. The reaction conditions, such as temperature and solvent, are critical for optimizing the yield and minimizing side reactions. A multi-step synthesis starting from m-toluic acid has also been reported, involving acylation, chlorination, esterification, and finally cyanation.

The reactivity of these isomers is significantly influenced by the position of the cyanomethyl group on the benzoate ring. The electronic nature of the cyanomethyl group, being electron-wasting, affects the reactivity of the ester group and the aromatic ring. In the case of methyl 3-(cyanomethyl)benzoate, the meta-position of the cyanomethyl group influences its hydrolytic stability. Under acidic conditions (pH 3), the meta isomer hydrolyzes more readily (t₁/₂ = 2 h) compared to the para isomer (t₁/₂ = 6 h).

The ortho-substituted analogue, 2-(cyanomethyl)benzoic acid, serves as a precursor for the synthesis of 1-Aryl-2H-isoquinolin-3-ones. evitachem.com Its synthesis can be achieved through nucleophilic substitution on a bromomethyl or chloromethyl group of a benzoate derivative, followed by hydrolysis. evitachem.com The reactivity of ortho-substituted isomers can also be harnessed in domino reactions. For example, methyl 2-(cyanomethyl)benzoate (B8605764) can undergo a "cyclization-lactamization" reaction with bis(imidoyl) chlorides to produce indolo[1,2-b]isoquinolin-5-ones. researchgate.net

The para-substituted isomer, methyl 4-(cyanomethyl)benzoate, exhibits higher thermal stability compared to its meta counterpart, with decomposition occurring at 220°C versus 195°C for the meta isomer. This difference in thermal stability can be attributed to the altered electronic distribution due to the para-substitution.

The synthesis of more complex analogues, such as methyl 3,5-bis(cyanomethyl)benzoate, typically starts from m-toluic acid and involves a sequence of acylation, chlorination, esterification, and cyanation. The presence of two cyanomethyl groups enhances the electrophilicity at the para position, facilitating nucleophilic aromatic substitution reactions.

A summary of synthetic methods for positional isomers is presented below:

| Isomer/Analogue | Starting Material | Key Reagents | Reported Yield (%) |

| Methyl 3-(cyanomethyl)benzoate | Methyl 3-bromobenzoate | Potassium cyanide, 18-crown-6 | 91 |

| Methyl 3-(cyanomethyl)benzoate | m-Toluic acid | Thionyl chloride, chlorine, NaCN | High |

| 2-(Cyanomethyl)benzoic acid | 2-Hydroxyimino-1-indanone | NaOH, p-toluenesulfonyl chloride, HCl | Not specified |

| Methyl 3,5-bis(cyanomethyl)benzoate | m-Toluic acid | Sulphone chloride, liquid chlorine, methanol (B129727), NaCN | High |

Comparative Studies of Cyanomethyl vs. Cyanoethyl Modifications

Modifying the linker between the cyano group and the benzoate moiety from a methyl to an ethyl group introduces significant changes in the compound's properties. A comparative analysis of methyl 3-(cyanomethyl)benzoate and methyl 3-(1-cyanoethyl)benzoate reveals these differences. The extended cyanoethyl group in the latter enhances the electron-withdrawing effects, which can stabilize the ester against hydrolysis. This increased stability under acidic conditions is a notable difference from the cyanomethyl analogue.

From a reactivity standpoint, the cyanoethyl group enables participation in Michael additions and cyano-group reductions. In contrast, the cyanomethyl group in methyl 3-(cyanomethyl)benzoate is susceptible to nucleophilic substitution.

The following table provides a comparative overview of the properties of cyanomethyl and cyanoethyl derivatives:

| Property | Methyl 3-(cyanomethyl)benzoate | Methyl 3-(1-cyanoethyl)benzoate | Reference |

| Structure | Cyanomethyl group directly attached to the benzoate ring. | Methylene (B1212753) spacer between the cyano group and the benzene (B151609) ring. | |

| Hydrolytic Stability | More susceptible to hydrolysis under acidic conditions. | Enhanced stability against hydrolysis due to the extended cyanoethyl group. | |

| Reactivity | Prone to nucleophilic substitution at the cyanomethyl group. | Can participate in Michael additions and cyano-group reductions. |

Derivatization Strategies Focusing on Ester and Nitrile Functional Groups

The ester and nitrile functional groups in cyanomethyl benzoate are prime targets for derivatization, offering pathways to a wide array of new compounds.

Ester Group Derivatization: The ester functionality can undergo several common transformations:

Hydrolysis: Under basic conditions (pH > 10), the methyl ester of methyl 3-(cyanomethyl)benzoate can be saponified to form 3-(cyanomethyl)benzoic acid.

Transesterification: This reaction allows for the exchange of the methyl group for other alkyl or aryl groups, thereby modifying the ester's properties.

Amidation: Reaction with amines can convert the ester into an amide, introducing new functional groups and potential for further diversification.

Reduction: The ester can be reduced to an alcohol, providing another avenue for synthetic modification.

Nitrile Group Derivatization: The nitrile group is also a versatile handle for chemical modification:

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride. evitachem.com This opens up possibilities for creating a variety of nitrogen-containing derivatives.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid, offering another route to di-acid derivatives.

Cyclization: The nitrile group can participate in cyclization reactions to form heterocyclic structures. For example, the nitrile group provides an opportunity for glycodiversification through further derivatizations in cyanomethylated glycosides. figshare.com

Nucleophilic Addition: The cyano group can undergo nucleophilic addition reactions.

Recent research has also explored the use of the nitrile group in transition metal-catalyzed reactions. For example, a nickel-catalyzed functional group metathesis between aryl nitriles and aryl thioethers has been developed, offering a cyanide- and thiol-free method for derivatization. acs.org

Stereoselective Synthesis of Cyanomethylated Glycosides

The cyanomethyl group has emerged as a valuable participating group in the stereoselective synthesis of glycosides. Specifically, a cyanomethyl (CNMe) ether at the C2 position of a glycosyl donor can direct the formation of 1,2-trans-β-O-glycosides. figshare.comacs.org This stereoselectivity is achieved through the formation of a six-membered imine-type cyclic intermediate. figshare.comacs.org

The synthesis of these C2-CNMe ether-protected thioglycoside donors is straightforward, utilizing bromoacetonitrile (B46782) as the alkylating agent. acs.org These donors have been shown to be effective in glycosylation reactions with a variety of glycosyl acceptors, including those that are electron-rich and electron-deficient, consistently producing β-selective glycosides. acs.org

A key advantage of the cyanomethyl group in this context is its orthogonal nature. It can be selectively removed under Birch reduction conditions without affecting other common protecting groups like benzyl (B1604629) ethers. acs.org This allows for sequential glycosylation strategies.

The general scheme for the stereoselective synthesis of 1,2-trans-β-O-glycosides using a C2-cyanomethyl ether protecting group is as follows:

Donor Synthesis: A thioglycoside is protected at the C2 hydroxyl group with a cyanomethyl ether using bromoacetonitrile and a base like sodium hydride. acs.org

Glycosylation: The C2-CNMe ether-protected thioglycoside donor is reacted with a glycosyl acceptor in the presence of a promoter, such as NIS/TMSOTf, at low temperatures (e.g., -40°C). frontiersin.org This leads to the formation of the 1,2-trans-β-O-glycoside in good to high yields and with high β-selectivity. acs.orgfrontiersin.org

Deprotection: The cyanomethyl group can be orthogonally removed to allow for further modifications at the C2 position. acs.org

This methodology has proven to be robust, with the stereochemical outcome remaining consistent even with "disarmed" glycosyl acceptors. acs.org

Advanced Spectroscopic Characterization Methodologies in Cyanomethyl Benzoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework within cyanomethyl benzoate (B1203000).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their neighboring environments within the cyanomethyl benzoate molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region of the spectrum, a result of their distinct electronic environments and spin-spin coupling interactions. The aliphatic protons of the cyanomethyl group (-CH₂CN) and the methyl ester group (-OCH₃) resonate at characteristic chemical shifts, confirming their presence and connectivity.

For instance, in one study, the ¹H NMR spectrum of methyl 3-(cyanomethyl)benzoate showed signals for the methyl ester protons around 3.9 ppm and the cyanomethyl protons at approximately 4.3 ppm, which helps to confirm the regiochemistry. Another source reports the ¹H NMR data for methyl 3-(cyanomethyl)benzoate with the following chemical shifts (δ) in ppm: 3.92 (s, 3H), 3.99 (s, 2H), 7.49-7.55 (m, 1H), 7.62 (d, J=7.83 Hz, 1H), 7.99 (d, J=7.83 Hz, 1H), and 8.04 (s, 1H). ambeed.com

A predicted ¹H-NMR spectrum in DMSO-d6 shows signals at δ 3.88 (3H, s), 4.17 (2H, s), 7.57 (1H, t, J = 7.6 Hz), 7.61 - 7.69 (1H, m), 7.88 - 7.95 (1H, m), and 7.97 (1H, br s). ichemical.com These values provide a clear fingerprint of the proton arrangement in the molecule.

Table 1: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |

| This compound | CDCl₃ | Not specified in abstract | rsc.org |

| Methyl 3-(cyanomethyl)benzoate | Not specified | ~3.9 (methyl ester), ~4.3 (cyanomethyl) | |

| Methyl 3-(cyanomethyl)benzoate | Not specified | 3.92 (s, 3H), 3.99 (s, 2H), 7.49-7.55 (m, 1H), 7.62 (d, J=7.83 Hz, 1H), 7.99 (d, J=7.83 Hz, 1H), 8.04 (s, 1H) | ambeed.com |

| Methyl 3-(cyanomethyl)benzoate | DMSO-d6 | 3.88 (s, 3H), 4.17 (s, 2H), 7.57 (t, J=7.6 Hz, 1H), 7.61-7.69 (m, 1H), 7.88-7.95 (m, 1H), 7.97 (br s, 1H) | ichemical.com |

This table is interactive. Click on the headers to sort the data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization of Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete mapping of the carbon framework. The chemical shifts of the carbonyl carbon of the ester group, the carbons of the aromatic ring, the cyanomethyl carbon, and the methyl ester carbon all appear in characteristic regions of the ¹³C NMR spectrum.

For this compound, the ¹³C NMR spectrum in CDCl₃ has been reported with a peak at δ 164.8 for the carbonyl carbon. rsc.org This provides definitive evidence for the ester functionality.

Table 2: ¹³C NMR Data for this compound

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

| This compound | CDCl₃ | 164.8 | C=O | rsc.org |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the IR spectrum displays characteristic absorption bands that confirm the presence of the key functional moieties. A strong absorption band is typically observed for the carbonyl (C=O) stretching of the ester group, usually around 1720 cm⁻¹. Additionally, the nitrile (C≡N) group exhibits a sharp, medium-intensity absorption in the region of 2240-2260 cm⁻¹. The presence of these distinct peaks provides rapid and reliable confirmation of the compound's identity. For (R)-(+)-(4-chlorophenyl)this compound, an IR absorption was noted at 3068 cm⁻¹ for the C-H bond. ekb.eg

Table 3: Diagnostic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| Ester Carbonyl (C=O) | ~1720 | |

| Nitrile (C≡N) | 2240-2260 | |

| Aromatic C-H | 3068 | ekb.eg |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation patterns. In a typical mass spectrum of methyl 3-(cyanomethyl)benzoate, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 175, which corresponds to its molecular formula C₁₀H₉NO₂. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition. rsc.org Fragmentation analysis can reveal the loss of specific groups, such as the methoxy (B1213986) group or the cyanomethyl group, providing additional structural information. For instance, in the GC-MS analysis of methyl 3-(cyanomethyl)benzoate, the top peak was observed at m/z 144. nih.gov

Application of Ultraviolet-Visible (UV-Vis) and Raman Spectroscopy in Mechanistic Investigations

Ultraviolet-Visible (UV-Vis) and Raman spectroscopy are valuable tools for investigating the electronic properties and reaction mechanisms involving this compound. UV-Vis spectroscopy can be used to monitor reactions by observing changes in the absorption spectrum over time, which can provide kinetic data and insights into the formation of intermediates. rsc.orgicm.edu.pl For example, reverse-phase HPLC with UV detection at a wavelength of 254 nm is used to identify impurities in this compound samples.

Raman spectroscopy, which measures the vibrational, rotational, and other low-frequency modes in a molecule, provides complementary information to IR spectroscopy. It is particularly useful for studying symmetric vibrations and can be employed to monitor reactions and identify species in solution. nih.govresearchgate.net The application of these techniques can be crucial in understanding the role of this compound in more complex chemical transformations.

常见问题

Q. What are the standard synthetic routes for preparing cyanomethyl benzoate derivatives, and how can purity be optimized?

this compound derivatives are typically synthesized via esterification or substitution reactions. For example, methyl 3-(cyanomethyl)benzoate is prepared by reacting 3-(cyanomethyl)benzoic acid with methanol under acidic catalysis . Key optimization steps include:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate isomers .

- Purity validation : HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm >98% purity .

- Storage : Anhydrous conditions at 4°C to prevent hydrolysis of the ester or nitrile groups .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

Stability studies should assess:

- Thermal degradation : TGA/DSC analysis to determine decomposition temperatures (e.g., >150°C for methyl 3-(cyanomethyl)benzoate) .

- pH sensitivity : Hydrolysis kinetics monitored via UV-Vis spectroscopy in buffers (pH 2–12) .

- Light exposure : Accelerated photostability tests using ICH Q1B guidelines to identify photodegradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from:

- Isomeric impurities : Use 2D NMR (COSY, HSQC) to distinguish between ortho/meta/para isomers .

- Solvent effects : Compare data in deuterated DMSO vs. CDCl₃, as hydrogen bonding with DMSO may shift nitrile peaks .

- Crystallographic validation : Single-crystal X-ray diffraction to confirm molecular geometry (e.g., C–C≡N bond angles) .

Q. What experimental designs are optimal for studying this compound in catalytic systems (e.g., palladium-mediated coupling)?

Key considerations include:

- Catalyst selection : Polyurea-encapsulated Pd(0) for enhanced stability in ester/nitrile environments .

- Reaction monitoring : In situ FTIR to track nitrile group reactivity and intermediate formation .

- Byproduct analysis : GC-MS to identify side products like benzoic acid (from ester hydrolysis) or ammonia (from nitrile reduction) .

Q. How can computational methods predict the reactivity of this compound in drug discovery contexts?

- DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for nucleophilic attack .

- Docking studies : Simulate interactions with biological targets (e.g., JAK2 kinase) using PyMOL or AutoDock .

- MD simulations : Assess stability of drug-linker conjugates (e.g., PROTAC intermediates) in aqueous environments .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in biological assays?

- Nonlinear regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. normalized response) using GraphPad Prism .

- Outlier detection : Grubbs’ test to exclude anomalous data points in triplicate experiments .

- Meta-analysis : Compare results across studies using Cochrane systematic review protocols to address variability .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound derivatives?

- Detailed documentation : Report reaction parameters (e.g., solvent purity, stirring speed) per MIAPE guidelines .

- Batch testing : Validate multiple synthesis batches via LC-MS to confirm consistency in product profiles .

- Open data sharing : Deposit spectral data in repositories like PubChem or ChemSpider for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。